3-Bromopyridine-4-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromopyridine-4-sulfonyl chloride could potentially involve electrophilic aromatic substitution . A catalyst is usually required, and the catalysts most frequently used are metal halides that are capable of accepting electrons (i.e., Lewis acids such as FeBr3, AlCl3, and ZnCl2) .Molecular Structure Analysis
The molecular structure of 3-Bromopyridine-4-sulfonyl chloride has been optimized using both DFT and HF methods . The Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
3-Bromopyridine-4-sulfonyl chloride can undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride apparently plays a dual role in the process promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .Scientific Research Applications
Catalytic Applications
3-Bromopyridine-4-sulfonyl chloride is utilized in catalysis, specifically in the cross-coupling of 3-bromopyridine with various sulfonamides. This process, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, leads to the synthesis of N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010).
Synthesis of Cyano-Substituted Compounds
In another application, 3-bromopyridine-4-sulfonyl chloride is involved in the synthesis of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride. This process includes oxidative chlorination and reaction with amines in aqueous media, leading to N-substituted sulfonylamides (Dmitrieva et al., 2009).
Ligand in Sulfoxide Complexes
3-Bromopyridine serves as a ligand in sulfoxide-based Hoveyda complexes, showing enhanced catalytic properties in ring-closing metathesis reactions. This finding suggests a different initiation mechanism for pyridine-containing complexes (Żukowska et al., 2013).
Ruthenium-Catalyzed Meta Sulfonation
It's also used in a catalytic meta sulfonation process of 2-phenylpyridines with sulfonyl chlorides in the presence of ruthenium complexes. This method offers unique regioselectivity for reactions involving chelation-assisted cyclometalation (Saidi et al., 2011).
Synthesis of Pyridine Sulfonamides
3-Bromopyridine-4-sulfonyl chloride is essential in the efficient and scalable synthesis of various pyridine sulfonamides, a crucial step for the development of pharmaceutical drugs (Emura et al., 2011).
Complexation with Metal Ions
The compound plays a role in the synthesis and complexation of monotosylated 4-aminopyridine with Ni(II) and Fe(II) ions, enhancing the biological and catalytic potential of these compounds in various industries (Orie et al., 2021).
Oxidative Reactions
In another application, 3-bromopyridine-4-sulfonyl chloride undergoes a reaction with tertiary amines in the presence of air, producing sulfonylethenamines. This dual role in promoting oxidation and trapping enamine is significant (Wei et al., 2016).
Mechanism of Action
Target of Action
3-Bromopyridine-4-sulfonyl chloride is primarily used as a building block in organic synthesis . It participates as a substrate in many reactions associated with aryl halides . The primary targets of this compound are the molecules or structures in the cell that it interacts with to produce a biological effect.
Mode of Action
It is known to participate in reactions associated with aryl halides . Aryl halides are known to undergo various types of reactions including nucleophilic aromatic substitution and coupling reactions such as the Suzuki-Miyaura coupling . In the Suzuki-Miyaura coupling, the compound could potentially act as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst .
Biochemical Pathways
As a participant in reactions associated with aryl halides, it could potentially influence pathways involving the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of 3-Bromopyridine-4-sulfonyl chloride’s action depend on the specific reaction it is involved in. As a building block in organic synthesis, it contributes to the formation of various organic compounds .
Safety and Hazards
Future Directions
Future research could explore the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
properties
IUPAC Name |
3-bromopyridine-4-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJXVEVYKKTMKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671938 | |
Record name | 3-Bromopyridine-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine-4-sulfonyl chloride | |
CAS RN |
886371-33-1 | |
Record name | 3-Bromopyridine-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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